

# Carmichaenine E spectral data (NMR, MS, IR)

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## Compound of Interest

Compound Name: *Carmichaenine E*

Cat. No.: *B15594935*

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An In-Depth Technical Guide to the Spectral Data of **Carmichaenine E**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Carmichaenine E** is a C19-diterpenoid alkaloid that has been isolated from the lateral root of *Aconitum carmichaelii*. The determination of its complex chemical structure was achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. This guide provides a comprehensive summary of the available spectral data for **Carmichaenine E** and the experimental methodologies employed for its characterization, based on the primary scientific literature.

## Spectroscopic Data

The following tables summarize the key quantitative spectral data for **Carmichaenine E**, which are essential for its unequivocal identification and characterization.

## Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the precise mass and elemental composition of **Carmichaenine E**.

Parameter	Value
Ionization Mode	Positive
Measured m/z	558.3011 [M+H] <sup>+</sup>
Molecular Formula	C <sub>31</sub> H <sub>43</sub> NO <sub>8</sub>

## Infrared (IR) Spectroscopy

The infrared spectrum of **Carmichaenine E** provides information about its key functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3440	O-H Stretching
1735	C=O Stretching (Ester)
1630	C=C Stretching
1090	C-O Stretching

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

<sup>13</sup>C NMR Spectral Data (125 MHz, CDCl<sub>3</sub>)

Atom No.	$\delta_c$ (ppm)	Atom No.	$\delta_c$ (ppm)
1	84.1	15	38.2
2	26.3	16	82.5
3	34.8	17	62.1
4	39.1	18	78.1
5	49.3	19	57.5
6	82.9	N-CH <sub>2</sub>	49.8
7	45.1	CH <sub>3</sub>	13.5
8	76.5	1'-OMe	56.4
9	47.9	3'-OMe	56.3
10	41.5	4'-OMe	56.3
11	50.1	Benzoyl-C=O	166.5
12	29.5	Benzoyl-1'	130.2
13	75.3	Benzoyl-2',6'	129.7
14	83.5	Benzoyl-3',5'	128.5
Benzoyl-4'	133.1		

<sup>1</sup>H NMR Spectral Data (500 MHz, CDCl<sub>3</sub>)

Position	$\delta$ H (ppm, multiplicity, J in Hz)
1	3.28 (1H, d, J = 8.5)
5	4.15 (1H, s)
6	4.88 (1H, d, J = 5.0)
15	2.55 (1H, m)
17	5.85 (1H, s)
18	4.25 (1H, d, J = 7.0), 4.35 (1H, d, J = 7.0)
N-CH <sub>2</sub> CH <sub>3</sub>	1.10 (3H, t, J = 7.0)
1'-OMe	3.88 (3H, s)
3'-OMe	3.87 (3H, s)
4'-OMe	3.86 (3H, s)
Benzoyl-2',6'	8.05 (2H, d, J = 8.5)
Benzoyl-3',5'	7.45 (2H, t, J = 8.5)
Benzoyl-4'	7.58 (1H, t, J = 8.5)

## Experimental Protocols

The following section outlines the general methodologies used in the isolation and spectroscopic analysis of **Carmichaenine E**.

### Isolation Protocol

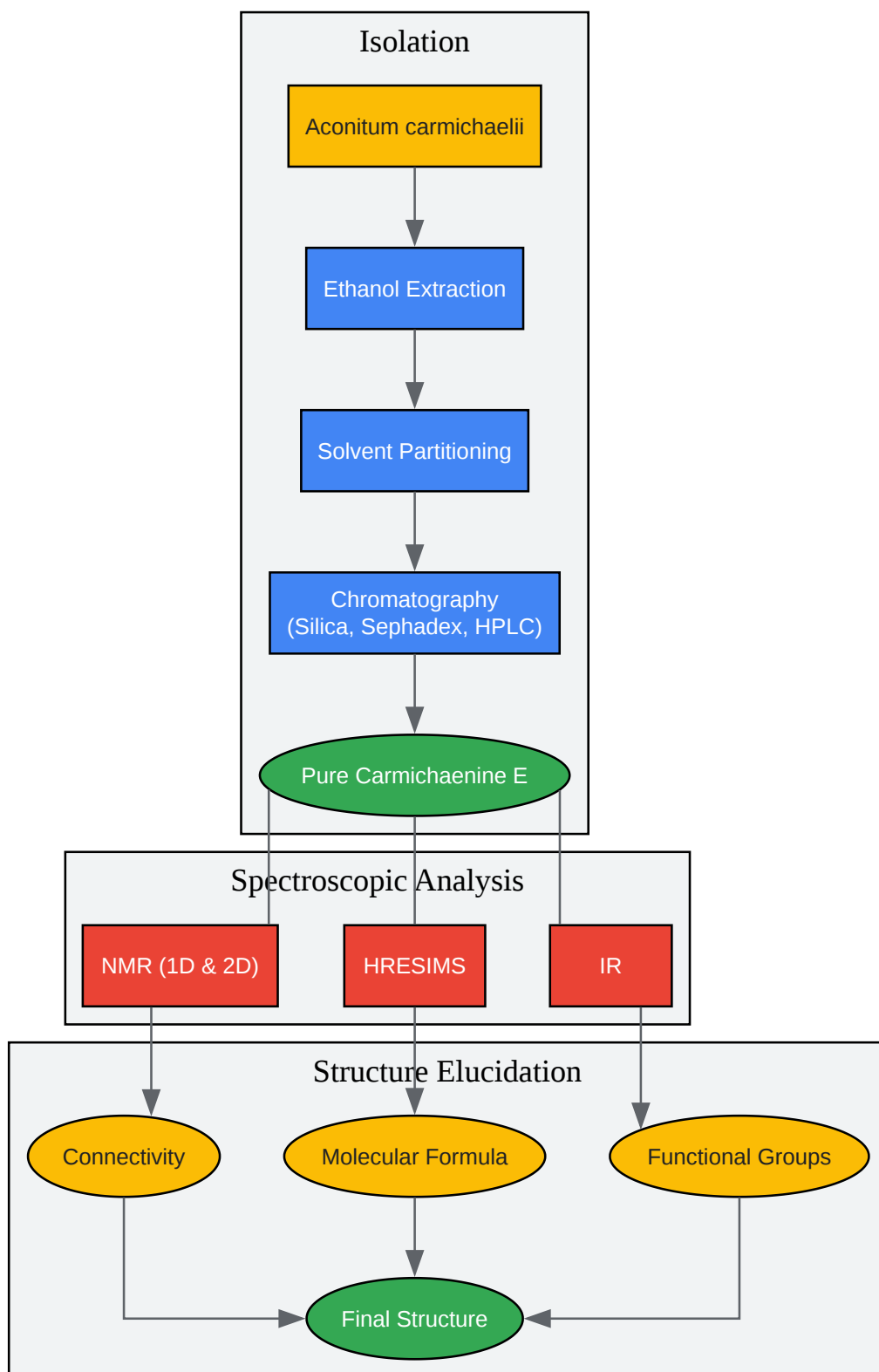
The dried and powdered lateral roots of *Aconitum carmichaelii* were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between various solvents of differing polarities to achieve a preliminary separation of the constituents. The fraction containing **Carmichaenine E** was further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AV-500 spectrometer. The solvent used was  $\text{CDCl}_3$ , and chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization source.
- Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using a KBr pellet.

## Visualization of Experimental Workflow

The logical flow from the plant source to the final elucidated structure of **Carmichaenine E** is depicted in the following diagram.



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Caption: Experimental workflow for the isolation and structural determination of **Carmichaenine E**.

As of the latest available information, specific signaling pathways for **Carmichaenine E** have not been reported in the scientific literature. Further pharmacological studies are required to determine its biological targets and mechanisms of action.

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